Fmoc-2-Abz-OH
Description
Structure
3D Structure
Properties
CAS No. |
150256-42-1 |
|---|---|
Molecular Formula |
C22H16NO4- |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C22H17NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19H,13H2,(H,23,26)(H,24,25)/p-1 |
InChI Key |
CNAVPEPPAVHHKN-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)[O-] |
Synonyms |
Fmoc-2-Abz-OH; 150256-42-1; N-Fmoc-anthranilicacid; 2-(Fmoc-amino)benzoicacid; 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)benzoicacid; FMOC-2-AMINOBENZOICACID; ST50989896; Maybridge4_001966; 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoicacid; 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoicAcid; Bio4A5; FMOC-ABZ-OH; AC1LJQS0; FMOC-ANTHRANILICACID; Oprea1_661448; SCHEMBL119223; 446033_ALDRICH; CHEMBL524172; MolPort-002-345-375; HMS1526J08; ZINC622112; 2-N-FMOC-AMINOBENZOICACID; 4648AD; AKOS009156751; AB05317 |
Origin of Product |
United States |
Synthesis Methodologies and Strategies for Fmoc 2 Abz Oh and Its Incorporation
Strategies for the Introduction of the Fmoc Protecting Group onto Aminobenzoic Acid Systems
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in utilizing 2-aminobenzoic acid (2-Abz) in solid-phase peptide synthesis (SPPS). The Fmoc group shields the amino group, preventing it from participating in unwanted reactions during the peptide chain elongation. chemimpex.com Several reagents have been developed for this purpose, each with its own set of advantages and disadvantages.
Utilization of Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) for Amine Protection
Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a traditional and reactive agent for the introduction of the Fmoc group. total-synthesis.com The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution (like sodium bicarbonate or sodium carbonate) and an organic solvent such as dioxane or dimethylformamide (DMF). total-synthesis.comsmolecule.comontosight.ai Anhydrous conditions using a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) are also employed. total-synthesis.com
The fundamental mechanism involves the nucleophilic attack of the amino group of the aminobenzoic acid on the highly reactive chloroformate of Fmoc-Cl. total-synthesis.com This reaction, however, is not without its challenges. A significant drawback is the formation of di- and even tripeptide impurities. nih.gov This occurs because the Fmoc-amino acid product can form a mixed anhydride (B1165640) intermediate, which can then acylate unreacted starting material. For instance, the synthesis of glycine (B1666218) derivatives using Fmoc-Cl has been shown to produce up to 0.2% of tripeptide impurities.
To mitigate these side reactions, several optimization strategies have been explored:
Base Selection: Using sodium carbonate in a four-fold molar excess has been found to be more effective at minimizing side reactions compared to triethylamine.
Solvent Ratio: A 1:10 ratio of organic to aqueous phase (e.g., dioxane/water) can help reduce the extent of oligomerization.
Stoichiometry: Employing a 20–25% excess of the amino acid relative to Fmoc-Cl can improve the yield of the desired product.
Despite these adjustments, the persistent issue of peptide impurities often necessitates rigorous purification steps.
Application of 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu) and Associated Side-Reactions
To address the side reactions associated with Fmoc-Cl, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) was developed as a milder and more selective acylating agent. total-synthesis.com Fmoc-OSu is synthesized by reacting Fmoc-Cl with the dicyclohexylammonium (B1228976) salt of N-hydroxysuccinimide. wikipedia.org It reacts efficiently with primary and secondary amines under mild conditions, forming a stable amide bond and thus preventing the amino group from participating in side reactions during peptide synthesis. medchemexpress.com The reaction conditions are generally easier to control compared to those for Fmoc-Cl.
However, the use of Fmoc-OSu is plagued by a different set of side reactions, primarily the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH as by-products. nih.govresearchgate.netcore.ac.uk These impurities arise from a Lossen rearrangement. researchgate.netresearchgate.net While the amounts are typically small (in the range of 0.1-0.4%), they are considered unacceptable for the synthesis of pharmaceutical-grade peptides. core.ac.uk The formation of these impurities has been shown to occur during the protection of the amino acid, not during the preparation of the Fmoc-OSu reagent itself. core.ac.uk
Development and Evaluation of Alternative Fmoc Reagents to Minimize Impurities
The quest for cleaner Fmoc protection methodologies has led to the development of several alternative reagents designed to circumvent the side reactions associated with both Fmoc-Cl and Fmoc-OSu.
Fmoc-OPhth (N-Fmoc-N-hydroxyphthalimide): This reagent was designed to avoid the formation of Fmoc-β-Ala-OH. researchgate.netresearchgate.net Studies have shown that various Fmoc-amino acids can be prepared in good yields using Fmoc-OPhth, and these products are suitable for use in Fmoc-SPPS. researchgate.net
Fmoc-2-Mercaptobenzothiazole (Fmoc-2-MBT): This reagent has been proposed to avoid the formation of Fmoc-dipeptides (associated with Fmoc-Cl) and the β-alanine derivatives (associated with Fmoc-OSu). nih.govresearchgate.netub.edu The preparation of Fmoc-2-MBT is achieved by reacting 2-MBT with Fmoc-Cl. ub.edu X-ray diffraction has confirmed the structure to be the S-regioisomer. ub.edu The acylation reaction with Fmoc-2-MBT is notably slower than with Fmoc-OSu (24 hours versus 0.5 hours for complete conversion), indicating that the 2-MBT active species is less reactive than the OSu one. ub.edu This lower reactivity is thought to prevent the formation of Fmoc-dipeptides. ub.edu
Other Novel Reagents: Other reagents have also been explored. Fmoc-OASUD (9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro undecane-2,4-dione (B15301316) ester) has been shown to produce Fmoc-amino acids in high yields and purity, free from impurities caused by the Lossen rearrangement due to its higher stability compared to Fmoc-OSu. researchgate.netFmoc-Amox , an oxime-based derivative, has also been reported as an efficient reagent for synthesizing Fmoc-glycine without detectable side reactions. researchgate.netiris-biotech.de
| Reagent | Common Side Reactions/Impurities | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Fmoc-Cl | Fmoc-dipeptides and tripeptides nih.gov | High reactivity total-synthesis.com | Formation of oligomeric impurities |
| Fmoc-OSu | Fmoc-β-Ala-OH, Fmoc-β-Ala-AA-OH (via Lossen rearrangement) nih.govresearchgate.netcore.ac.uk | Milder, more selective than Fmoc-Cl, reduces dipeptide formation caymanchem.com | Formation of β-alanine derivatives nih.govresearchgate.net |
| Fmoc-OPhth | - | Avoids the formation of Fmoc-β-Ala-OH researchgate.netresearchgate.net | Less commonly used than Fmoc-OSu |
| Fmoc-2-MBT | - | Avoids both dipeptide and β-alanine impurities nih.govub.edu | Slower reaction time compared to Fmoc-OSu ub.edu |
Solid-Phase Synthesis Protocols for Molecules Incorporating Fmoc-2-Abz-OH
Once this compound is synthesized, it can be incorporated into larger molecules, most notably peptides, using solid-phase peptide synthesis (SPPS).
Integration of this compound into Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a building block in SPPS, a technique that allows for the efficient synthesis of peptides on a solid support. smolecule.com The Fmoc/tBu (tert-butyl) strategy is the most widely used approach in SPPS. wikipedia.orgiris-biotech.de This method involves the use of the base-labile Fmoc group for the protection of the Nα-amino group and acid-labile protecting groups for the side chains of the amino acids. wikipedia.org
The general cycle of Fmoc-SPPS involves the following steps:
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a weak base, typically a solution of 20% piperidine (B6355638) in DMF. wikipedia.orgiris-biotech.de This exposes a free amine.
Activation and Coupling: The next Fmoc-protected amino acid (in this case, this compound or another amino acid) is activated and coupled to the free amine on the growing peptide chain. uci.edu
Washing: The resin is thoroughly washed to remove excess reagents and by-products. uci.edu
This cycle is repeated until the desired peptide sequence is assembled. uci.edu The use of this compound allows for the incorporation of the anthranilic acid moiety into the peptide chain. smolecule.com
Considerations for Resin Selection in this compound SPPS
The choice of solid support (resin) is a critical factor in SPPS as it determines the nature of the C-terminus of the final peptide and can influence the efficiency of the synthesis. uci.edu Several types of resins are commonly used in Fmoc-SPPS, each suited for different synthetic goals. mdpi.com
Rink Amide Resin: This resin is the go-to choice when the desired product is a peptide amide. uci.edubiotage.com The first amino acid is loaded onto the resin via a standard amide bond formation. biotage.com Cleavage from the Rink Amide resin typically requires concentrated trifluoroacetic acid (TFA), which also removes most standard side-chain protecting groups. biotage.com
Wang Resin: Wang resin is a benzyl (B1604629) alcohol-type linker used for the synthesis of peptide acids. biotage.comsigmaaldrich.com However, loading the first amino acid onto Wang resin can sometimes lead to racemization. biotage.com Peptides with C-terminal glycine or proline are also prone to diketopiperazine formation during Fmoc deprotection on this resin. sigmaaldrich.com
2-Chlorotrityl Chloride (2-CTC) Resin: This trityl-type resin is also used for synthesizing peptide acids. biotage.comsigmaaldrich.com A key advantage of the 2-CTC resin is that it minimizes racemization during the loading of the first amino acid. nih.gov Its steric bulk also helps to suppress diketopiperazine formation, making it particularly useful for peptides with C-terminal proline. nih.govpeptide.com Furthermore, peptides can be cleaved from the 2-CTC resin under very mild acidic conditions (e.g., 1-3% TFA), which allows for the isolation of fully protected peptide fragments. biotage.com This resin can also be used as a temporary protecting group for carboxylic acids during solution-phase synthesis. mdpi.com
| Resin | C-Terminal Functionality | Key Features and Considerations |
|---|---|---|
| Rink Amide | Amide uci.edubiotage.com | Standard choice for peptide amides; requires strong acid for cleavage. biotage.com |
| Wang | Carboxylic Acid biotage.comsigmaaldrich.com | Risk of racemization during loading and diketopiperazine formation with certain C-terminal residues. biotage.comsigmaaldrich.com |
| 2-Chlorotrityl Chloride (2-CTC) | Carboxylic Acid biotage.comsigmaaldrich.com | Minimizes racemization and diketopiperazine formation; allows for mild cleavage to obtain protected peptides. biotage.comnih.govpeptide.com |
Optimization of Coupling and Deprotection Cycles with this compound
The successful incorporation of this compound into a growing peptide chain hinges on the optimization of coupling and deprotection cycles. The low nucleophilicity of the aromatic amine in anthranilic acid presents a synthetic challenge. anii.org.uy Standard coupling conditions often require adjustment to achieve efficient amide bond formation.
Coupling: Activation of the carboxylic acid of the incoming Fmoc-amino acid is crucial. Reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) are commonly employed. peptide.commdpi.com For challenging couplings involving the sterically hindered and less nucleophilic amine of 2-aminobenzoic acid, stronger activating agents or the addition of 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can be beneficial. anii.org.uynih.gov The reaction time and temperature may also be optimized, with longer reaction times or elevated temperatures sometimes necessary to drive the coupling to completion. unifi.it
Deprotection: The removal of the Fmoc group is typically achieved by treatment with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). anii.org.uy A standard protocol involves treating the resin-bound peptide with a 20% piperidine/DMF solution. mdpi.com However, prolonged exposure to basic conditions can lead to side reactions. Therefore, the deprotection time is often minimized to a few minutes, sometimes in repeated cycles, to ensure complete removal of the Fmoc group while limiting side product formation. anii.org.uypeptide.com In some cases, to prevent certain side reactions, a single, shorter deprotection step may be employed. anii.org.uy
A typical optimized cycle for incorporating this compound can be summarized in the following table:
| Step | Reagents and Conditions | Purpose |
| Coupling | This compound (excess), Activating Agent (e.g., HATU, HBTU), Base (e.g., DIPEA) in DMF | Formation of the peptide bond. |
| Washing | DMF, Isopropyl alcohol (IPA) | Removal of excess reagents and byproducts. |
| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group from the newly added residue. |
| Washing | DMF, IPA | Removal of piperidine and the fluorenyl byproduct. |
Mitigation Strategies for Side Reactions in Fmoc-Based SPPS of Anthranilic Acid Derivatives
The use of Fmoc chemistry, while powerful, is not without its challenges. Several side reactions can occur, leading to impurities that are often difficult to separate from the desired product.
Approaches to Prevent Aspartimide Rearrangements
Aspartimide formation is a significant side reaction in Fmoc-based SPPS, particularly when an aspartic acid residue is followed by certain amino acids like glycine, asparagine, or serine. researchgate.netiris-biotech.de This intramolecular cyclization is base-catalyzed and can occur during the piperidine-mediated Fmoc deprotection steps. nih.goviris-biotech.de The resulting succinimide (B58015) ring can then be opened by nucleophiles to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate chromatographically. nih.govbiotage.com
Several strategies have been developed to mitigate this issue:
Modification of Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can significantly reduce aspartimide formation. nih.govbiotage.com However, HOBt is explosive in its anhydrous form. biotage.com Alternatively, using a weaker base like piperazine (B1678402) has been shown to be effective in removing the Fmoc group while suppressing this side reaction. biotage.comresearchgate.net
Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the aspartic acid side-chain protecting group can physically block the intramolecular cyclization. researchgate.netbiotage.com Protecting groups like 3-methylpent-3-yl (Mpe) have shown improvement over the standard tert-butyl (tBu) group. biotage.comresearchgate.net
Backbone Protection: The most effective method to completely prevent aspartimide formation is the use of a backbone protecting group on the nitrogen of the residue following the aspartic acid. nih.govresearchgate.net The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often by incorporating a pre-formed dipeptide unit like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. nih.govvulcanchem.com This modification prevents the cyclization by rendering the amide nitrogen non-nucleophilic. vulcanchem.com
| Strategy | Mechanism | Effectiveness |
| Modified Deprotection | Reduces the basicity of the deprotection cocktail. | Reduces but does not eliminate the side reaction. biotage.com |
| Bulky Side-Chain Protection | Steric hindrance prevents ring formation. | Can be effective, but may introduce other issues like reduced coupling efficiency. researchgate.net |
| Backbone Protection | Removes the reactive amide proton. | Offers complete suppression of aspartimide formation. nih.govvulcanchem.com |
Control of Fmoc-β-Ala-OH and Fmoc-Dipeptide Formation
During the synthesis of Fmoc-amino acids themselves, impurities can be introduced that will be carried through the peptide synthesis. Two common impurities are Fmoc-β-Ala-OH and Fmoc-dipeptides. nih.govsemanticscholar.org
The formation of Fmoc-β-Ala-OH and its derivatives can occur via a Lossen-type rearrangement when Fmoc-N-hydroxysuccinimide (Fmoc-OSu) is used as the Fmoc-introducing reagent. nih.govresearchgate.netresearchgate.net This impurity can be incorporated into the growing peptide chain, leading to deletion sequences with a β-alanine insertion. researchgate.net
Unwanted Fmoc-dipeptide formation can happen if the carboxylic acid of the amino acid being protected is activated, leading to the formation of a dipeptide that is then Fmoc-protected. nih.govsemanticscholar.org This can occur when reagents like Fmoc-Cl are used. ub.edu
To control the formation of these impurities, several approaches can be taken:
High-Purity Starting Materials: Using highly pure Fmoc-amino acid building blocks is the most straightforward way to avoid the incorporation of these impurities. nih.gov Modern manufacturing processes have significantly improved the purity of commercially available Fmoc-amino acids. nih.gov
Alternative Fmoc-Introducing Reagents: Using alternative reagents to Fmoc-OSu or Fmoc-Cl can prevent the formation of these side products. For example, Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT) has been shown to produce Fmoc-amino acids free of these problematic impurities. ub.edu
Application of Orthogonal Protecting Group Strategies in Complex Syntheses
Orthogonal protecting group strategies are essential for the synthesis of complex peptides and other molecules where selective deprotection of different functional groups is required. numberanalytics.compeptide.com This approach involves using multiple protecting groups that can be removed under distinct chemical conditions without affecting the others. numberanalytics.com
The Fmoc group, which is base-labile, is a key component of many orthogonal schemes. It is often used in combination with:
Acid-labile groups: Groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) are stable to the basic conditions used for Fmoc removal but are cleaved by acids like trifluoroacetic acid (TFA). peptide.comnumberanalytics.com This Fmoc/tBu strategy is the most common in SPPS. peptide.com
Photolabile groups: These groups can be removed by irradiation with light at a specific wavelength.
Enzymatically cleavable groups: Specific enzymes can be used to remove certain protecting groups.
Metal-catalyzed cleavage: Some protecting groups can be removed by specific metal catalysts.
In the context of complex syntheses involving this compound, an orthogonal strategy might be employed to modify the anthranilic acid residue or another part of the peptide after its incorporation. For example, if a lysine (B10760008) residue protected with a Boc group is also present in the peptide, the Fmoc group on the N-terminus could be removed with piperidine, the chain elongated, and then the Boc group on the lysine side chain could be selectively removed with acid to allow for specific modification at that site, all while the rest of the peptide and its side-chain protecting groups remain intact. The use of mutually orthogonal protecting groups provides immense flexibility in synthetic design. google.com
| Protecting Group Class | Cleavage Condition | Example | Orthogonal to Fmoc? |
| Base-labile | Base (e.g., Piperidine) | Fmoc | N/A |
| Acid-labile | Acid (e.g., TFA) | Boc, tBu, Trityl (Trt) | Yes peptide.comnumberanalytics.com |
| Hydrogenolysis-labile | H₂/Catalyst (e.g., Pd/C) | Benzyloxycarbonyl (Cbz) | Yes numberanalytics.com |
| Fluoride-labile | Fluoride source (e.g., TBAF) | tert-Butyldimethylsilyl (TBS) | Yes numberanalytics.com |
Solution-Phase Synthesis Approaches Utilizing this compound
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for segments to be used in fragment condensation. researchgate.net The principles of protection and activation are the same as in SPPS. researchgate.net
In a solution-phase approach using this compound, the protected amino acid would be activated in solution and then reacted with the free amine of another amino acid or peptide fragment. The coupling reaction is typically carried out in an organic solvent like dichloromethane (DCM) or DMF, using standard coupling reagents. nih.gov After the coupling, the product must be purified, often by extraction, precipitation, or chromatography, to remove excess reagents and byproducts. nih.gov The Fmoc group can then be removed in solution using piperidine, followed by another purification step before the next amino acid is added.
While potentially more labor-intensive due to the purification steps after each reaction, solution-phase synthesis can be advantageous for certain applications and can be scaled up more readily than SPPS.
Advanced Synthetic Techniques for Complex Molecular Architectures
The synthesis of complex molecular architectures often requires moving beyond simple linear peptide chains. Isomerization can be a powerful tool to access different structural arrangements. numberanalytics.com Furthermore, this compound can be incorporated into more complex scaffolds. For instance, amino acids can serve as hubs for creating multifunctional molecules. mdpi.com The field of complex macromolecular architectures (CMAs) is rapidly expanding, utilizing advanced polymerization and self-assembly techniques to create novel materials. wiley-vch.de
The development of new synthetic methods allows for the creation of libraries of complex molecules. core.ac.uk These techniques, combined with the strategic use of protecting groups like Fmoc, enable the construction of intricate molecules with precise control over their three-dimensional structure and function.
Chemoenzymatic Peptide Synthesis (CEPS) Employing Fmoc-Based Fragments
Chemoenzymatic Peptide Synthesis (CEPS) represents a powerful convergence of chemical and biological techniques, offering a sustainable and efficient alternative to purely chemical methods for producing long peptides. bachem.com This strategy circumvents the impurity issues that often plague standard solid-phase peptide synthesis (SPPS) when assembling sequences longer than 50-60 amino acids. bachem.com The core principle of CEPS involves the enzymatic ligation of shorter peptide fragments, which are themselves produced efficiently using modern chemical methods. bachem.com
The most prevalent approach for generating these fragments is Fmoc-based SPPS, favored for its use of milder reaction conditions compared to older Boc-based chemistry. rsc.org In a typical CEPS workflow, peptide fragments, which can incorporate non-standard amino acids like 2-Abz-OH, are first synthesized and purified. These fragments are designed with specific C-terminal esters and N-terminal amino acids that are recognized by a specialized peptide ligating enzyme, or "peptiligase." bachem.com The enzymatic ligation step proceeds under mild, aqueous conditions, typically at a near-neutral pH (7 to 8.5), which minimizes side reactions and preserves the stereochemical integrity of the amino acids. bachem.com
Key advantages of this hybrid approach include:
High Regio- and Stereoselectivity: The enzyme's specificity ensures that fragments are joined at the correct positions without racemization. bachem.com
Reduced Solvent Use: The enzymatic ligation is performed in an aqueous environment, significantly cutting down on the use of organic solvents like DMF and NMP, which are common in SPPS. bachem.comuu.nl
Scalability: The process is suitable for large-scale good manufacturing practice (GMP) production. bachem.com
For a compound like this compound, it would be incorporated into one of the peptide fragments during the initial Fmoc-SPPS stage. Following the synthesis of the Abz-containing fragment and its purification, it would serve as a substrate for the peptiligase, allowing for its precise insertion into a larger, complex peptide or protein structure.
Table 1: Comparison of Peptide Synthesis Methodologies
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Chemoenzymatic Peptide Synthesis (CEPS) |
|---|---|---|
| Primary Method | Stepwise chemical coupling on a solid support. ru.nl | Enzymatic ligation of chemically synthesized fragments. bachem.com |
| Typical Length | Efficient for peptides up to ~50-60 amino acids. bachem.com | Can assemble peptides exceeding 100 amino acids. bachem.com |
| Key Chemistry | Predominantly Fmoc/tBu-based protection schemes. rsc.orgru.nl | Fmoc-SPPS for fragments; enzymatic coupling in aqueous buffer. bachem.com |
| Stereoselectivity | Risk of racemization, especially during fragment condensation. rsc.org | High stereoselectivity due to enzyme specificity. bachem.com |
| Environmental Impact | High usage of organic solvents (DMF, NMP, DCM). uu.nl | Significantly reduced organic solvent footprint. bachem.com |
Stereoselective Synthesis of 1,2-Cis O-Linked Glycosyl Amino Acid Building Blocks for Glycopeptide Construction
Glycopeptides, peptides bearing covalently attached carbohydrate moieties, are crucial in many biological processes. Their synthesis is complicated by the challenge of forming glycosidic bonds with high stereocontrol. The creation of 1,2-cis O-linked glycosyl amino acids is particularly difficult. A recently developed strategy addresses this challenge through an additive-modulated glycosylation using trichloroacetimidate (B1259523) donors. citedrive.comnih.gov
This method provides a mild and practical pathway to a wide range of 1,2-cis linked building blocks. citedrive.comnih.gov It shows broad applicability with diverse glycosyl donors, including D-gluco-, D-galacto-, and L-fuco-pyranosyl trichloroacetimidates. citedrive.comresearchgate.net The acceptors in this reaction are orthogonally protected amino acids such as Serine (Ser), Threonine (Thr), Tyrosine (Tyr), and 4-hydroxyproline (B1632879) (Hyp). citedrive.comnih.govresearchgate.net Once synthesized, these glycosylated amino acid monomers serve as valuable building blocks for the construction of complex glycopeptides via standard Fmoc-based SPPS. citedrive.comnih.gov
While this compound itself is not a glycosylation acceptor, its role in glycopeptide research is significant. The Abz moiety can be incorporated into the peptide backbone adjacent to or near the glycosylation site (e.g., a Ser or Thr residue). Its fluorescent properties can then be used to study how glycosylation affects the peptide's local environment, conformation, or its interaction with enzymes like glycosyltransferases or hydrolases. The synthesis of such a probe-containing glycopeptide would involve the sequential coupling of the pre-synthesized glycosyl amino acid building block and the this compound unit onto the resin during SPPS.
Table 2: Components in Stereoselective Glycosyl Amino Acid Synthesis
| Component | Examples | Role in Synthesis |
|---|---|---|
| Glycosyl Donors | D-gluco-, D-galacto-, L-fuco-pyranosyl trichloroacetimidates. citedrive.comresearchgate.net | Provides the carbohydrate moiety for the glycosidic bond. |
| Amino Acid Acceptors | Orthogonally protected Ser, Thr, Tyr, Hyp. citedrive.comnih.gov | The amino acid residue to which the sugar is attached. |
| Key Methodology | Additive-modulated trichloroacetimidate glycosylation. nih.gov | Controls the stereoselective formation of the 1,2-cis linkage. |
| Final Application | Building blocks for Solid-Phase Peptide Synthesis (SPPS). citedrive.comnih.gov | Enables the construction of custom glycopeptides. |
Preparation of Aza-Amino Acid Precursors via Hydrazine (B178648) Alkylation for Peptidomimetic Integration
Aza-peptides are peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.ee This modification imparts unique structural properties, such as a non-chiral center and increased resistance to enzymatic degradation, making aza-peptides promising therapeutic candidates. kirj.eeut.ee However, aza-amino acids themselves are unstable. kirj.eeut.ee Therefore, their incorporation into peptides requires the use of stable, protected precursors, which are essentially N-protected alkylhydrazines. kirj.ee
A robust and efficient method for preparing these precursors is the direct alkylation of N-protected hydrazines. kirj.eekirj.ee This synthetic route avoids the need for hydrogen gas and expensive hydrogenation catalysts often used in alternative reductive alkylation pathways. kirj.eeresearchgate.net The strategy involves reacting a mono-protected hydrazine, such as Fmoc-NHNH₂, with an appropriate alkyl halide. kirj.eeresearchgate.net The reaction conditions can be optimized by screening various solvents and reagents to achieve high yields of the desired monoalkylated product. kirj.ee For instance, using acetonitrile (B52724) (ACN) as a solvent with 2,4,6-trimethylpyridine (B116444) has proven effective for the synthesis of precursors for aza-phenylalanine and aza-tyrosine, with yields reaching up to 79%. kirj.ee
This methodology can be extended to create a precursor for an aza-analog of 2-aminobenzoic acid. The synthesis would involve the alkylation of an appropriately protected hydrazine with a halo-substituted benzoic acid derivative. The resulting Fmoc-protected aza-2-Abz precursor could then be used in peptidomimetic synthesis, introducing a fluorescent, degradation-resistant unit into the peptide chain.
Table 3: Optimized Conditions for Hydrazine Alkylation
| Protected Hydrazine | Alkylating Agent | Solvent | Additive | Yield | Reference |
|---|---|---|---|---|---|
| Fmoc-NHNH₂ | Benzyl bromide | ACN | 2,4,6-trimethylpyridine | 74% | kirj.ee |
| Boc-NHNH₂ | Benzyl bromide | ACN | 2,4,6-trimethylpyridine | 79% | kirj.ee |
| Z-NHNH₂ | Benzyl bromide | ACN | 2,4,6-trimethylpyridine | 64% | kirj.ee |
| Fmoc-NHNH₂ | N-(3-bromopropyl)phthalimide | ACN | Diisopropylethylamine | 70% | researchgate.net |
Applications in Peptide and Peptidomimetic Chemistry
Role of Fmoc-2-Abz-OH as a Fundamental Building Block in Peptide Synthesis
This compound is a key reagent in SPPS, where the Fmoc group provides temporary protection of the amino group, preventing unwanted side reactions during the sequential addition of amino acids to a growing peptide chain. smolecule.compeptide.com
The incorporation of this compound into peptide synthesis allows for the construction of both linear and cyclic peptides. ontosight.airesearchgate.net The synthesis of cyclic peptides is a significant area of research, as cyclization can enhance the stability and biological activity of peptides. acs.org However, the yields of cyclization are often dependent on the amino acid sequence. acs.org
The 2-aminobenzoyl (Abz) group can facilitate cyclization. For instance, Nα-(2-Aminobenzoyl)-peptides can undergo acid-catalyzed cyclization to form 1,4-benzodiazepine-2,5-diones. thieme-connect.de Research has shown that linear peptides can be cyclized head-to-tail, and the introduction of a second turn motif or a disulfide bridge can further constrain the peptide's structure. researchgate.net A study on cyclic peptides bearing a D-Phe-2-Abz turn motif demonstrated that all cyclic variations exhibited enhanced activity against methicillin-resistant Staphylococcus aureus compared to their linear counterparts. researchgate.net
| Peptide Modification | Observed Effect | Reference |
| Head-to-tail cyclization | Enhanced activity against MRSA | researchgate.net |
| Introduction of a second turn motif | Further structural constraint | researchgate.net |
| Introduction of a disulfide bridge | Further structural constraint | researchgate.net |
This table summarizes the effects of different modifications on linear peptides containing the D-Phe-2-Abz motif.
Post-translational modifications (PTMs) are crucial for the biological function of many proteins. The Fmoc/tBu strategy in SPPS is particularly well-suited for synthesizing peptides with PTMs, as the milder cleavage conditions are compatible with sensitive modifications like phosphorylation and glycosylation. nih.gov While specific examples directly detailing the use of this compound in the synthesis of PTM-containing peptides are not prevalent in the provided search results, the general utility of the Fmoc strategy suggests its compatibility. The synthesis of peptides with PTMs often involves the use of pre-formed protected amino acid building blocks. nih.gov For example, the synthesis of phosphotyrosine-containing peptides has been achieved using various Fmoc-Tyr(P)-OH derivatives. sigmaaldrich.comgoogle.com
Design and Synthesis of Peptidomimetics Incorporating this compound Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. researchgate.net this compound serves as a valuable scaffold in the design of these novel molecules.
Solid-phase synthesis is a powerful method for creating libraries of small molecules, including peptidomimetics with heterocyclic scaffolds. researchgate.net The development of innovative peptidomimetic designs has led to the creation of metabolically stable nitrogen-based pharmacophores that can adopt various conformations to interact with biological targets. researchgate.net The use of this compound in constructing such scaffolds allows for the introduction of aromatic and rigid elements into the peptidomimetic structure.
β-turns are common secondary structures in proteins that play critical roles in protein folding and molecular recognition. acs.org The development of β-turn mimetics is a key strategy in peptidomimetic design. The non-natural amino acid 2-aminobenzoic acid (2-Abz), introduced via this compound, has been instrumental in creating these mimics. acs.org
Acyclic peptides that incorporate a D-Phe-2-Abz turn motif have been investigated for their propensity to adopt β-hairpin conformations. acs.org Furthermore, a ligation protocol has been developed that installs a β-turn mimic while joining two peptide fragments. acs.org This mimic, constructed from commercially available materials using standard peptide synthesis methods, has been shown to replicate the key hydrogen bond and geometry of a natural β-turn. acs.org The introduction of azobenzene (B91143) moieties into peptides containing β-turns can create photoswitchable conformational changes, allowing for the study of folding and unfolding dynamics. frontiersin.org
Research on Modified Peptide Sequences Containing this compound
The incorporation of this compound into peptide sequences allows for a wide range of modifications that can enhance their properties and applications. For example, modifying peptides with this compound can improve their stability. genscript.com The unique aromatic nature of the 2-Abz group can also be utilized for labeling and detection purposes. smolecule.com For instance, the anthranilic acid ring can be modified with fluorescent tags to track peptides within cells. smolecule.com
Incorporation of Unnatural Amino Acids Adjacent to Anthranilic Acid Derivatives
The use of this compound facilitates the synthesis of peptides containing the 2-aminobenzoyl (Abz) moiety. This moiety, as an anthranilic acid derivative, can be strategically placed within a peptide sequence to act as a scaffold or to be flanked by other unnatural amino acids, thereby creating novel peptide analogues. The synthesis process typically employs standard solid-phase peptide synthesis (SPPS) protocols. nih.govroyalsocietypublishing.org
Research has demonstrated the successful replacement of natural amino acids with various unnatural ones in bioactive peptides where 2-Abz is also a component. royalsocietypublishing.org For instance, in a study aimed at enhancing the cytotoxic effects of a dimeric peptide derived from lactoferricin (B1576259) B, the phenylalanine at a specific position was substituted with several unnatural amino acids, including 2-aminobenzoic acid itself. royalsocietypublishing.org This highlights the compatibility of the Abz moiety with other non-natural residues in a single peptide sequence. The goal of such substitutions is often to increase properties like hydrophobicity to improve biological activity. royalsocietypublishing.org
Another advanced application involves creating unique amino acids that are themselves conjugates containing a beta-strand-mimicking component. nih.gov For example, the unnatural amino acid Orn(i-PrCO-Hao) was designed to induce β-sheet folding. Its Fmoc-protected derivative, Fmoc-Orn(i-PrCO-Hao)-OH, was successfully incorporated into a peptide sequence using automated Fmoc-based SPPS, demonstrating that complex unnatural residues can be integrated into peptides alongside standard or other modified amino acids. nih.gov While this example doesn't place the residue adjacent to Abz, it showcases the synthetic feasibility of incorporating highly modified, function-specific unnatural amino acids using Fmoc chemistry, a principle that extends to sequences containing anthranilic acid derivatives.
| Parent Peptide/Sequence | Unnatural Amino Acid Incorporated | Synthetic Strategy | Research Focus |
|---|---|---|---|
| LfcinB-derived dimeric peptide | 2-aminobenzoic acid (2-Abz) | Manual solid-phase synthesis (SPPS-Fmoc/tBu) | To evaluate the effect of replacing Phenylalanine with 2-Abz on the peptide's cytotoxic activity against cancer cells. royalsocietypublishing.org |
| LfcinB-derived dimeric peptide | 4-aminobenzoic acid (4-Abz) | Manual solid-phase synthesis (SPPS-Fmoc/tBu) | To compare the effect of positional isomers of Abz on the peptide's anti-cancer properties. royalsocietypublishing.org |
| o-anisoyl-Val-X-Phe-Ile-Leu-NHMe | Orn(i-PrCO-Hao) | Automated solid-phase peptide synthesis (Fmoc-SPPS) | To introduce a residue, Orn(i-PrCO-Hao), designed to act as a β-sheet nucleator within a peptide chain. nih.gov |
Influence of this compound on Peptide Conformational Preferences and Structural Stability
The incorporation of the 2-aminobenzoyl (Abz) group via this compound has a profound impact on the structural properties of peptides. As a rigid β-amino acid, anthranilic acid introduces significant conformational constraints, steering peptides towards specific secondary structures and enhancing their stability. rsc.orgnih.gov
Conformational Preferences: Research on hybrid peptides has shown that the Abz moiety is a powerful turn-inducing element. When alternated with L-proline, anthranilic acid residues promote the formation of a compact, right-handed helical architecture. acs.org This structure is stabilized by an unusual network of nine-membered hydrogen-bonded rings, which are a type of pseudo β-turn. acs.org The conformational rigidity is a direct result of the inherent structural preferences of both the proline and the anthranilic acid residues. acs.org
In cyclic tetrapeptides, replacing a standard amino acid with an anthranilic acid residue creates a 13-membered ring that is both synthetically accessible and conformationally rigid. rsc.orgnih.govresearchgate.net Studies using NMR, circular dichroism, and other spectroscopic methods on diastereoisomers of cyclo-AlaAlaPheAnth revealed that each isomer adopts a single, predominant conformation in solution. rsc.orgnih.gov These well-defined structures often mimic common secondary structure motifs found in proteins, such as type I and II β-turns and γ-turns. rsc.orgnih.gov The ability to predictably control the peptide's shape allows for the design of peptidomimetics that can mimic specific turns and bends at protein-protein interfaces. rsc.orgnih.gov
The Abz group also serves as a useful spectroscopic probe due to its fluorescent properties. nih.govbeilstein-journals.org In one study, a tetrapeptide was labeled with an Abz group at the N-terminus and a p-nitroanilide (pNA) group at the C-terminus. The distance between these two groups, and thus the quenching of Abz fluorescence, was highly dependent on the cis-trans isomeric state of an adjacent proline residue, directly linking conformational changes to a measurable output. nih.gov
Structural Stability: The introduction of the Abz moiety generally enhances the stability of peptides. The constrained cyclic peptides containing anthranilic acid have demonstrated significant resistance to both proteolytic and hydrolytic degradation at varying pH levels, making them more robust compared to their linear counterparts. nih.gov This increased stability is a critical attribute for the development of peptide-based therapeutics, which are often limited by rapid metabolism in vivo. sigmaaldrich.com The conformational ordering induced by the Abz residue contributes to this stability by reducing the flexibility required for recognition and cleavage by proteases.
| Peptide Structure/Sequence | Analytical Method(s) | Observed Conformation/Effect | Key Finding |
|---|---|---|---|
| α/β-Hybrid oligomers of L-Proline and Anthranilic Acid | X-ray diffraction, NMR, MO theory | Compact, right-handed helix with pseudo β-turns | The combination of Pro and Abz stabilizes an unusual helical architecture through a network of 1→2 hydrogen bonds. acs.org |
| Cyclic tetrapeptides (cyclo-AlaAlaPheAnth) | NMR, CD, D/H exchange | Predominantly one rigid conformation per diastereoisomer | The Abz residue induces rigid conformations that mimic protein β-turns and γ-turns. rsc.orgnih.gov |
| Abz-Ala-Xaa-Pro-Phe-pNA | Fluorescence, NMR, Molecular Dynamics | Conformationally dependent fluorescence quenching | The distance between the Abz and pNA groups is modulated by the Xaa-Pro bond isomerism, showing Abz's utility as a conformational probe. nih.gov |
| Cyclic tetrapeptides containing Anthranilic Acid | Proteolytic and hydrolytic stability assays | Enhanced stability | Peptides containing Abz are robust and show increased resistance to degradation compared to related linear peptides. nih.gov |
Advanced Applications in Chemical Biology and Materials Science
Fmoc-2-Abz-OH in the Development of Bioactive Molecules
This compound plays a pivotal role in the design and synthesis of molecules with specific biological activities, contributing to advancements in drug discovery and delivery.
Utilization of this compound as a Fluorescent Label and Probe
The inherent fluorescence properties of the 2-aminobenzoyl moiety, coupled with the Fmoc group's utility in synthesis, make this compound a valuable component for creating fluorescent labels and probes.
Integration into Polymeric Systems and Innovative Materials Research
The ability of Fmoc-modified molecules to self-assemble into ordered nanostructures is a cornerstone of their utility in creating novel materials. This self-assembly is driven by a combination of non-covalent interactions, primarily π-π stacking and hydrophobic effects mediated by the Fmoc group, alongside hydrogen bonding and electrostatic interactions inherent to the amino acid or peptide backbone.
Investigation of Fmoc-Amino Acid Surfactants and Their Self-Assembly Properties
The conjugation of the Fmoc group to amino acids significantly alters their physicochemical properties, imparting surfactant-like characteristics and a propensity for self-assembly into various supramolecular architectures reading.ac.ukresearchgate.netresearchgate.net. This compound is recognized for its potential in self-assembly materials and is associated with surfactant properties ambeed.com. The amphiphilic nature, arising from the hydrophobic Fmoc group and the potentially hydrophilic or ionizable amino acid component, enables these molecules to aggregate in solution, forming structures such as micelles or fibers reading.ac.ukresearchgate.netresearchgate.net.
Studies on related Fmoc-amino acid salts have revealed critical micelle concentrations (CMCs) typically around 0.1 M for derivatives like Fmoc-l-valine, Fmoc-l-leucine, and Fmoc-l-isoleucine researchgate.net. These self-assembled structures can adopt diverse morphologies, including flower-like aggregates, tube-like assemblies, and fibrous networks, which are highly dependent on the specific amino acid used and the environmental conditions such as concentration and temperature researchgate.net. For instance, Fmoc-Ala-OH has been observed to form flower-like structures, while Fmoc-Ile-OH can assemble into fiber-like morphologies researchgate.net. The surfactant properties of some Fmoc-amino acids, such as Fmoc-F, have also been linked to their biological activity, with a CMC close to their minimum bactericidal concentration researchgate.net.
Rheological and Structural Studies of Fmoc-Peptide-Based Hydrogels
Fmoc-modified peptides serve as foundational building blocks for the creation of self-assembled hydrogels, materials of significant interest in fields such as tissue engineering, regenerative medicine, and controlled drug delivery reading.ac.ukmdpi.combiorxiv.orgacs.orgrsc.orgrsc.orgnih.gov. The self-assembly process, driven by the strong intermolecular interactions of the Fmoc groups and peptide sequences, typically leads to the formation of stable, three-dimensional nanofibrillar networks or β-sheet structures reading.ac.ukacs.orgrsc.orgrsc.orgnih.govfrontiersin.orgmdpi.com.
Rheological Properties: Rheological analysis is indispensable for quantifying the mechanical characteristics of these hydrogels, including their stiffness and viscoelastic behavior. Key parameters such as the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are commonly measured. Hydrogels are generally characterized by G' exceeding G'', indicative of a solid-like viscoelastic nature biorxiv.orgrsc.orgmdpi.com.
The mechanical properties of Fmoc-peptide hydrogels are highly tunable and depend critically on factors such as peptide concentration, sequence, pH, solvent composition, and preparation methods frontiersin.orgmdpi.commdpi.com. For example, Fmoc-diphenylalanine (Fmoc-FF) hydrogels typically exhibit storage moduli in the range of 0.8–2 kPa biorxiv.org. Multicomponent hydrogels, such as mixtures of Fmoc-FFK and Fmoc-FF, have demonstrated a storage modulus of approximately 9800 Pa for a 1/20 (w/w) ratio, whereas pure Fmoc-FFK hydrogels at 2 wt% showed a much lower storage modulus of around 24 Pa mdpi.com. These variations underscore the ability to tailor material properties through precise control over the peptide composition and concentration.
Structural Properties: Structural investigations, often employing techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for understanding the nanoscale architecture of Fmoc-peptide hydrogels. These studies consistently reveal the formation of intricate, entangled nanofibrillar networks or β-sheet structures mdpi.combiorxiv.orgrsc.orgfrontiersin.org. The morphology of these self-assembled structures can be modulated by variations in the peptide sequence and the assembly conditions, leading to diverse forms such as fibers, tubes, or spherical aggregates researchgate.netmdpi.comrsc.orgfrontiersin.org. For instance, Fmoc-dipeptides like Fmoc-Phe-Asp (FD) and Fmoc-Phe-Gln (FQ) have been shown to form entangled fibrillar networks across different pH values rsc.org.
Table 1: Mechanical Properties of Representative Fmoc-Peptide Hydrogels
| Peptide System | Concentration | Storage Modulus (G') | Reference |
| Fmoc-FF | Not specified | 0.8–2 kPa | biorxiv.org |
| Fmoc-FFK/Fmoc-FF | 1/20 (w/w) | ~9800 Pa | mdpi.com |
| Fmoc-FFK | 2 wt% | ~24 Pa | mdpi.com |
| Fmoc-FF | 100 % or 99 % | 0.8–2 kPa | biorxiv.org |
Spectroscopic and Structural Characterization Studies of Fmoc 2 Abz Oh Derivatives
Spectroscopic Analysis Techniques
A suite of spectroscopic and analytical techniques is employed to characterize Fmoc-2-Abz-OH and its derivatives, ensuring the integrity of the compound for its applications in synthesis. These methods are crucial for monitoring reactions, assessing purity, and confirming the chemical structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Product Analysis
UV-Vis spectroscopy is a primary tool for monitoring the progress of reactions involving Fmoc-protected compounds, such as this compound. The key to this application is the characteristic UV absorbance of the fluorenyl group. tec5usa.com
During solid-phase peptide synthesis, the Fmoc protecting group is removed in a step called deprotection, typically using a weak base like 20% piperidine (B6355638) in a solvent such as dimethylformamide (DMF). nih.gov The cleavage of the Fmoc group releases a dibenzofulvene (DBF) molecule, which then reacts with piperidine to form a piperidine-dibenzofulvene adduct. iris-biotech.de This adduct has a strong UV absorbance at specific wavelengths, commonly around 289 nm and 301 nm. nih.gov
By measuring the absorbance of the reaction mixture at these wavelengths, the concentration of the released Fmoc-piperidine adduct can be quantified using the Beer-Lambert law. nih.goviris-biotech.de This allows for real-time, quantitative monitoring of the deprotection reaction, ensuring its completion. iris-biotech.dethieme-connect.de This method is so reliable that it is a standard feature in automated peptide synthesizers to track the synthesis progress. tec5usa.com The molar extinction coefficient (ε) for the piperidine-dibenzofulvene adduct is reported to be in the range of 7100-8100 L/mol·cm. iris-biotech.de
Table 1: UV-Vis Spectroscopy Data for Fmoc Deprotection Monitoring
| Parameter | Value | Reference |
|---|---|---|
| Monitored Species | Piperidine-dibenzofulvene adduct | iris-biotech.de |
| Wavelength 1 (λmax) | 289.9 nm | iris-biotech.de |
| Wavelength 2 (λmax) | 301.0 nm | nih.goviris-biotech.de |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Byproduct Detection
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of this compound and for detecting any byproducts from its synthesis or subsequent reactions. capotchem.cncalpaclab.com Purity is a critical parameter, as impurities can lead to the formation of undesired side products and deletion sequences during peptide synthesis. iris-biotech.desigmaaldrich.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing Fmoc-amino acids. researchgate.nettemple.edu In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.netgoogle.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), with an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. google.comphenomenex.com
A typical HPLC analysis involves injecting a solution of the this compound sample onto the column. google.com The components of the sample are then separated based on their affinity for the stationary phase. The detector, usually a UV detector set at a wavelength where the Fmoc group or peptide bonds absorb (e.g., 214 nm, 220 nm, or 254 nm), records the signal as the components elute from the column. google.comrsc.org The resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is calculated by comparing the area of the main peak to the total area of all peaks. sigmaaldrich.com Commercial suppliers often specify a purity of ≥98% for this compound as determined by HPLC. capotchem.cncalpaclab.comwatanabechem.co.jp
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column | C18 reversed-phase | researchgate.netgoogle.com |
| Mobile Phase A | Water with 0.1% TFA | google.comphenomenex.com |
| Mobile Phase B | Acetonitrile with 0.1% TFA | google.comphenomenex.com |
| Detection Wavelength | 214 nm, 220 nm, 254 nm | google.comrsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identity Confirmation and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capability of mass spectrometry. This hyphenated technique is a powerful tool for confirming the molecular identity of this compound and for identifying and profiling impurities. researchgate.netrsc.org
After the components of a sample are separated by the LC system, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). For this compound, a common ionization technique is Electrospray Ionization (ESI), which is a soft ionization method that minimizes fragmentation and typically produces a protonated molecular ion [M+H]+. rsc.org
The expected m/z for the protonated molecular ion of this compound (C22H17NO4) would be approximately 360.12 (calculated from the molecular weight of 359.37). glpbio.comsigmaaldrich.com The detection of this specific m/z value provides strong evidence for the presence and identity of the compound. rsc.org Furthermore, LC-MS can provide the molecular weights of impurities, which aids in their structural elucidation and helps to understand the side reactions that may have occurred during synthesis. rsc.org
Table 3: LC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C22H17NO4 | glpbio.comsigmaaldrich.com |
| Molecular Weight | 359.37 g/mol | glpbio.comsigmaaldrich.com |
| Ionization Technique | Electrospray Ionization (ESI) | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. Both one-dimensional (1H and 13C NMR) and two-dimensional NMR experiments provide information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons of the fluorenyl group, the benzoic acid ring, the methoxy (B1213986) bridge, and the amine proton. The chemical shifts (δ, measured in ppm) and coupling patterns of these protons provide a detailed map of the molecule's structure.
¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon in the Fmoc group and the carboxylic acid carbon are particularly characteristic. researchgate.net
NMR is also crucial for confirming the successful synthesis of derivatives of this compound. For example, when this compound is incorporated into a peptide, changes in the NMR spectra, such as the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the coupled amino acid, confirm the formation of the peptide bond. wiley-vch.de
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. photothermal.com The resulting spectra serve as a molecular "fingerprint" and are useful for identifying functional groups present in this compound.
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. Key expected vibrations include the N-H stretch of the amide, the C=O stretch of the urethane (B1682113) carbonyl in the Fmoc group, the C=O stretch of the carboxylic acid, and various C-H and C=C stretching and bending vibrations from the aromatic rings. nih.govresearchgate.net The presence of a broad O-H stretch from the carboxylic acid would also be a key feature.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com Therefore, it provides complementary information to IR spectroscopy, especially for the aromatic ring systems in this compound.
Together, IR and Raman spectra offer a comprehensive vibrational analysis that can confirm the presence of all the key structural components of the molecule.
Table 4: Key IR Vibrational Frequencies for this compound Functional Groups
| Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3300-3500 |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Urethane) | ~1720 |
| C=O Stretch (Carboxylic Acid) | ~1680-1710 |
Chiroptical Spectroscopy in Stereochemical Investigations
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for investigating the stereochemistry of chiral molecules. wiley.com While this compound itself is achiral, it is frequently used in the synthesis of peptides, which are composed of chiral amino acids. phenomenex.com
When this compound is coupled to a chiral amino acid, the resulting dipeptide becomes chiral. The stereochemical purity of the starting amino acids is paramount, as the presence of even small amounts of the wrong enantiomer can significantly impact the structure and function of the final peptide. sigmaaldrich.com Chiral HPLC is often the method of choice for determining the enantiomeric purity of the Fmoc-amino acid building blocks themselves. sigmaaldrich.comphenomenex.com
Once incorporated into a larger peptide chain, CD spectroscopy can be used to study the secondary structure (e.g., alpha-helix, beta-sheet) that the peptide adopts. The chromophoric groups within the peptide, including the aromatic systems from this compound (if it remains in the final structure) and other aromatic amino acids, will contribute to the CD spectrum. This provides valuable insight into the three-dimensional conformation of the peptide derivative, which is often critical to its biological activity. wiley.com
Crystallographic Studies
Crystallographic studies are fundamental in elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding the conformational preferences, intermolecular interactions, and packing motifs of molecules, which in turn influence their physical and chemical properties.
Without experimental X-ray diffraction data, it is not possible to provide specific details such as the crystal system, space group, and unit cell dimensions for this compound.
A detailed analysis of bond lengths, bond angles, and torsional angles is contingent on the availability of crystallographic data. In the absence of an experimentally determined crystal structure for this compound, a definitive description of its bond geometries and conformational preferences in the solid state cannot be provided.
Theoretical modeling could offer predictions regarding the molecule's conformation; however, such computational data is distinct from the experimentally determined solid-state structure and falls outside the scope of this section. The conformation of the Fmoc group, the orientation of the carboxyphenyl group, and the intramolecular hydrogen bonding patterns remain speculative without empirical crystallographic evidence.
Computational and Theoretical Investigations of Fmoc 2 Abz Oh Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of Fmoc-2-Abz-OH. These calculations provide a fundamental understanding of the molecule's properties by solving approximations of the Schrödinger equation.
Detailed analyses can map the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, electrostatic potential maps can visualize the charge distribution across the molecule, highlighting the electronegative oxygen atoms of the carboxyl and carbamate groups and the relatively electropositive regions, which are key to intermolecular interactions.
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are advanced techniques used to characterize noncovalent interactions, such as hydrogen bonds, which are critical in the molecular recognition processes involving this compound. nih.gov These methods provide quantitative data on the strength and nature of these interactions. nih.gov
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table is illustrative, based on typical results from DFT calculations for similar organic molecules.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the molecule's overall polarity. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide deep insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or other reactants.
These simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations as well as the pathways for transition between them. dovepress.com By simulating the molecule in an explicit solvent, such as water or dimethylformamide (DMF), researchers can observe how solvent molecules arrange themselves around the solute and how these interactions influence the preferred conformation of this compound. nih.gov Analysis of the simulation trajectories can reveal key intramolecular and intermolecular hydrogen bonds, van der Waals forces, and π-π stacking interactions involving the fluorenyl group. nih.govscielo.org.mx
Parameters such as the radius of gyration (Rg) and Ramachandran plots (for peptide-like structures) are used to quantify the molecule's compactness and conformational preferences. nih.gov The results of these simulations are crucial for understanding how the molecule behaves in a dynamic solution environment, which is directly relevant to its role in peptide synthesis. nih.govfu-berlin.de
Table 2: Key Parameters from MD Simulation of this compound (Illustrative) This table presents typical outputs from MD simulations for analyzing molecular conformation and dynamics.
| Parameter | Typical Finding | Interpretation |
|---|---|---|
| Radius of Gyration (Rg) | Relatively stable with minor fluctuations | Suggests the molecule maintains a generally compact structure in solution. nih.gov |
| Dominant Conformations | Identification of 2-3 major conformational clusters | Reveals the most probable shapes the molecule adopts at a given temperature. |
| Intermolecular Hydrogen Bonds | Average of 2-4 H-bonds with solvent molecules | Quantifies the strength of interaction with the solvent, affecting solubility and reactivity. scielo.org.mx |
| Dihedral Angle Distribution | Preferred rotational states around key single bonds | Defines the flexibility and secondary structure tendencies of the molecular backbone. fu-berlin.de |
Predictive Modeling of Peptide Synthesis Outcomes and Optimization of Reaction Conditions
Computational modeling has emerged as a valuable tool for predicting the success of chemical reactions and optimizing their conditions. In the context of Fmoc-based peptide synthesis, machine learning (ML) models can be developed to forecast the likelihood of a successful synthesis for a given peptide sequence. nih.govnih.gov
These predictive models, such as the Peptide Synthesis Score (PepSySco), are trained on large datasets of peptides that have been synthesized using standard Fmoc chemistry. nih.govresearchgate.net The models use various molecular and reaction-level descriptors as input features. These can include physicochemical properties of the amino acids, sequence length, and potentially quantum mechanical features of the reactants. researchgate.netbeilstein-journals.org By analyzing patterns in the data, the model learns to identify sequences that are prone to difficulties, such as aggregation or problematic coupling steps. nih.govfigshare.com
Beyond predicting success, ML algorithms can be combined with high-throughput experimentation platforms to actively optimize reaction conditions. beilstein-journals.org For reactions involving this compound, this could involve fine-tuning parameters like the choice of coupling agents, solvents, temperature, and reaction time to maximize yield and purity while minimizing side reactions.
Table 3: Features Used in Predictive Models for Fmoc-Based Peptide Synthesis This table lists common descriptors that serve as inputs for machine learning models designed to predict synthesis outcomes.
| Feature Category | Specific Examples | Relevance |
|---|---|---|
| Sequence-Based | Peptide length, amino acid composition, dipeptide frequencies | Captures properties inherent to the target peptide sequence. researchgate.net |
| Physicochemical | Hydrophobicity, isoelectric point, steric hindrance of side chains | Relates amino acid properties to potential synthesis challenges like aggregation. |
| Reaction Conditions | Solvent type, coupling reagent, temperature, deprotection time | Allows the model to learn how different conditions affect the outcome. |
| Computational Descriptors | Quantum mechanical features (e.g., charge distribution), molecular fingerprints | Provides a more detailed, physics-based description of the reacting molecules. beilstein-journals.org |
Computational Studies on Solvation Effects and Energy Landscapes of Related Molecules
These studies are often framed within the concept of a potential energy landscape. rsc.org The energy landscape is a multidimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates. Computational algorithms can explore this landscape to identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. dovepress.com Understanding the energy landscape provides a comprehensive picture of the molecule's structure, dynamics, and thermodynamic properties, explaining how it transitions between different states and how factors like solvent and temperature influence this behavior. rsc.org
Table 4: Computational Approaches to Solvation and Energy Landscape Analysis This table summarizes methods used to study environmental effects on molecular behavior.
| Computational Method | Objective | Key Insights Gained |
|---|---|---|
| Explicit Solvent MD | To simulate the molecule in a box of individual solvent molecules. | Provides a detailed picture of specific solute-solvent interactions and their impact on conformation. nih.gov |
| Implicit Solvent Models | To approximate the solvent as a continuous medium. | Offers a computationally less expensive way to account for bulk solvent effects on stability. |
| Free Energy Calculations (e.g., Metadynamics) | To map the free energy landscape and identify stable states and transition barriers. | Quantifies the relative stability of different conformations and the energy required to switch between them. dovepress.com |
| Radial Distribution Function (RDF) Analysis | To determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Characterizes the local solvent structure around the molecule. nih.gov |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies for Enhanced Fmoc-2-Abz-OH Incorporation Efficiency
The efficient incorporation of non-standard amino acids like this compound into peptide chains is a critical area of research. While standard Fmoc-based solid-phase peptide synthesis (SPPS) is the conventional method, its efficiency can be variable, particularly with structurally rigid or unusual monomers. acs.orgchemicalbook.com The aromatic and rigid nature of the 2-aminobenzoic acid backbone can present steric challenges that hinder efficient amide bond formation during peptide synthesis. acs.orgnih.gov
Future research is directed towards overcoming these limitations. One promising avenue is the development of novel coupling reagents and reaction conditions specifically optimized for challenging amino acids. Another strategy involves the use of temporary, reusable protecting groups for the carboxylic acid, such as the 2-chlorotrityl chloride (2-CTC) resin, which can facilitate easier and more efficient synthesis. mdpi.comnih.gov Research into microwave-assisted SPPS has also shown potential for accelerating coupling steps and improving yields for complex peptide sequences containing N-alkylated oligoamides. researchgate.net Optimizing these synthetic protocols will be crucial for making peptides and other molecules containing the 2-Abz moiety more accessible for broader research applications.
Table 1: Emerging Synthetic Strategies for Atypical Amino Acid Incorporation
| Synthetic Strategy | Description | Potential Advantage for this compound |
| Optimized Coupling Reagents | Development of new activating agents to facilitate amide bond formation with sterically hindered amino acids. | Increased coupling efficiency and higher purity of final peptide. |
| Temporary Resin Protecting Groups | Utilizing resins like 2-CTC as a temporary protecting group for the carboxylic acid to streamline synthesis. mdpi.comnih.gov | Higher yields and potential for resin reuse, reducing costs. mdpi.com |
| Microwave-Assisted SPPS | Employing microwave energy to accelerate the deprotection and coupling steps in solid-phase synthesis. researchgate.net | Faster synthesis times and improved efficiency for complex sequences. researchgate.net |
| Alternative Solvents & Additives | Investigating different solvent systems and additives to improve solubility and reaction kinetics. | Enhanced reaction rates and minimization of side reactions. |
Expanded Applications of this compound in Advanced Drug Discovery and Chemical Biology Tools
The derivatives of 2-aminobenzoic acid (anthranilic acid) are recognized for their versatility in medicinal chemistry, serving as key intermediates in the synthesis of various therapeutic agents, including anti-inflammatory, antimicrobial, and antiviral drugs. mdpi.com Consequently, this compound is a valuable precursor for creating novel peptides and peptidomimetics with potential therapeutic benefits. smolecule.commdpi.com
A significant area of emerging research is the use of the 2-Abz moiety as a fluorescent probe. smolecule.com The intrinsic fluorescence of the anthranilic acid group allows it to be used as a donor in internally quenched fluorescent peptides, which are valuable tools for studying proteolytic enzyme activity. nih.govnih.gov By incorporating this compound into a peptide sequence, researchers can design specific substrates to monitor enzyme kinetics and screen for potential inhibitors, accelerating the drug discovery process. smolecule.comnih.gov Furthermore, the chemical properties of the anthranilic acid group permit selective conjugation with other biomolecules, enabling the development of sophisticated probes for cellular imaging and studying protein-peptide interactions. smolecule.com
Table 2: Applications of 2-Abz Moiety in Drug Discovery and Chemical Biology
| Application Area | Description | Research Focus |
| Therapeutic Peptides | Synthesis of peptides incorporating 2-Abz to explore potential biological activities such as antimicrobial or anticancer effects. mdpi.com | Designing peptides that target specific proteins or enzymes involved in disease pathways. smolecule.com |
| Enzyme Substrates | Creation of internally quenched fluorescent peptides where 2-Abz acts as a fluorescent donor to study enzyme activity. nih.gov | High-throughput screening of enzyme inhibitors for drug development. |
| Chemical Biology Probes | Use of the 2-Abz group for fluorescent labeling to track and visualize peptides within cellular environments. smolecule.com | Development of novel tools for cellular imaging and affinity chromatography. smolecule.com |
| Bioorthogonal Reactions | Leveraging the unique chemical properties of the anthranilic acid group for selective conjugation to other biomolecules. smolecule.com | Creating complex bioconjugates with minimal interference from native biological processes. smolecule.com |
Exploration of this compound in Next-Generation Materials Science Applications
In materials science, Fmoc-protected amino acids are well-known for their ability to form self-assembling nanostructures, such as hydrogels, which have applications in tissue engineering and drug delivery. nih.gov The incorporation of this compound into these systems offers the potential to create functional materials with tailored properties. smolecule.comchemimpex.com The aromatic nature of both the fluorenyl (Fmoc) and the 2-aminobenzoyl (2-Abz) groups can drive π-stacking interactions, which are crucial for the stability and structure of these self-assembled materials. nih.gov
Future research will likely focus on designing self-assembling peptides containing this compound to create biocompatible surfaces and scaffolds for tissue engineering. smolecule.com The unique fluorescent properties of the 2-Abz moiety could also be harnessed to develop smart materials that respond to specific biological cues or to create embedded sensors within a biomaterial matrix. nih.gov Furthermore, derivatives of aminobenzoic acid are used in the preparation of various functional polymers and coatings, suggesting a role for this compound as a monomer or additive to impart specific functionalities to advanced materials. chemimpex.comresearchgate.net
Interdisciplinary Research Integrating Advanced Computational and Experimental Approaches for Deeper Understanding
A deeper understanding of how molecules like this compound behave at the molecular level is essential for designing novel applications. The integration of computational modeling with experimental validation has emerged as a powerful strategy for this purpose. mdpi.commdpi.com Molecular dynamics (MD) simulations, for example, can provide detailed insights into the self-assembly process of Fmoc-conjugated peptides, revealing the critical roles of π-stacking, hydrogen bonding, and interactions with the solvent. nih.govnih.gov
For this compound, computational methods can be used to predict how its incorporation will affect peptide conformation and the stability of resulting nanostructures. nih.gov These computational predictions can then be validated through experimental techniques such as Transmission Electron Microscopy (TEM), Fourier Transform Infrared (FTIR) spectroscopy, and Wide-Angle X-ray Scattering (WAXS). nih.govnih.gov Cryo-electron microscopy (cryo-EM) has been used to reveal how the rigid aromatic backbone of aminobenzoic acid derivatives can sterically block induced fit mechanisms in biological systems like the ribosome, providing a mechanistic rationale for their reactivity. acs.orgnih.gov This synergistic approach, combining predictive modeling with empirical data, creates an iterative feedback loop that accelerates the rational design of new molecules and materials with desired properties. mdpi.com
Table 3: Integrated Research Approaches for Studying this compound
| Approach | Technique/Method | Information Gained |
| Computational Modeling | Molecular Dynamics (MD) Simulations, Density Functional Theory (DFT) | Prediction of peptide conformation, self-assembly mechanisms, interaction energies, and spectroscopic properties. acs.orgnih.gov |
| Experimental Analysis | Transmission Electron Microscopy (TEM), Spectroscopy (FTIR, CD), Wide-Angle X-ray Scattering (WAXS) | Characterization of fibril morphology, secondary structure, and intermolecular interactions in self-assembled materials. nih.govnih.gov |
| Structural Biology | Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural information on how 2-Abz-containing molecules interact with biological macromolecules. acs.orgnih.gov |
| Iterative Design | Feedback loop between computational prediction and experimental validation. mdpi.com | Accelerated and more efficient design of novel peptides, probes, and materials. mdpi.com |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Fmoc-2-Abz-OH relevant to its handling in laboratory settings?
- Answer : this compound (CAS 150256-42-1) has a molecular weight of 359.37 g/mol (C₂₂H₁₇NO₄) and a melting point of 216–218°C. It is stored at 2–8°C to maintain stability and is sensitive to moisture and light. The anthranilic acid (Abz) moiety contributes to its fluorescence properties, making it useful in peptide-based probes. Proper handling requires inert atmospheres (e.g., argon) during synthesis to prevent decomposition .
Q. What safety precautions should be taken when handling this compound in peptide synthesis?
- Answer : While this compound is not classified as hazardous under CLP/GHS, standard precautions include:
- Avoiding inhalation of dust (use fume hoods, wear N95 masks).
- Wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storing in sealed containers away from oxidizers and moisture.
Piperidine, used for Fmoc deprotection, requires additional ventilation due to its volatility and toxicity .
Advanced Research Questions
Q. How does the Fmoc protection group in this compound influence its reactivity during solid-phase peptide synthesis (SPPS)?
- Answer : The Fmoc group provides temporary α-amino protection, enabling sequential coupling in SPPS. Its orthogonality to acid-labile side-chain protectors (e.g., Alloc) allows selective deprotection under mild basic conditions (20% piperidine in DMF). The Abz moiety’s electron-withdrawing properties may slightly reduce coupling efficiency compared to standard Fmoc-amino acids, necessitating optimized activation reagents (e.g., HATU/DIPEA) .
Q. What methodological considerations are critical for the efficient removal of the Fmoc group from this compound under basic conditions?
- Answer : Key factors include:
- Deprotection time : 10–20 minutes in 20% piperidine/DMF, monitored by UV absorbance at 301 nm (characteristic Fmoc removal).
- Temperature : Room temperature to avoid side reactions.
- Solvent purity : Dry DMF prevents carbamate formation.
Prolonged exposure to piperidine may cleave the Abz fluorophore, requiring real-time monitoring via LC-MS .
Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide sequences with sterically hindered residues?
- Answer : Strategies include:
- Using bulky activators (e.g., PyBOP) to enhance coupling kinetics.
- Extending reaction times (2–4 hours) and increasing equivalents (2–3×) of this compound.
- Incorporating microwave-assisted synthesis (50°C, 30 W) to reduce steric hindrance effects.
Post-coupling Kaiser tests confirm completeness before deprotection .
Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound after synthesis or deprotection?
- Answer :
- HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity (>95%).
- Mass spectrometry (MS) : ESI-MS for molecular ion confirmation ([M+H]⁺ = 360.37).
- NMR : ¹H/¹³C spectra to verify aromatic protons (δ 7.2–7.8 ppm) and Fmoc carbamate integrity.
Residual piperidine is quantified via GC-MS .
Q. How should researchers address discrepancies in reported reaction conditions for this compound deprotection across different studies?
- Answer : Systematic optimization is required:
- Baseline protocol : 20% piperidine/DMF, 2 × 10-minute treatments.
- Adjustments : For sensitive sequences, reduce piperidine concentration to 10% or use DBU/piperidine mixtures.
- Validation : Compare UV monitoring (301 nm) with LC-MS to confirm completeness without side reactions (e.g., aspartimide formation) .
Q. What are the implications of the anthranilic acid moiety in this compound on the photophysical properties of synthesized peptides?
- Answer : The Abz group acts as an intramolecular fluorescence quencher in Förster resonance energy transfer (FRET) systems. Its excitation/emission maxima (~320 nm/420 nm) enable real-time monitoring of proteolytic cleavage in enzyme assays. Researchers must account for solvent polarity (e.g., DMSO vs. water) and pH (optimal range: 6.5–7.5) to avoid spectral shifts .
Q. In designing peptide-based fluorescence probes, how does the incorporation of this compound affect quenching mechanisms and signal-to-noise ratios?
- Answer : The Abz moiety pairs with Dnp or EDANS groups for FRET. Key considerations:
- Positioning : Abz as donor at N-terminus, acceptor at C-terminus for optimal overlap.
- Linker length : 6–10 Å spacing between fluorophores maximizes efficiency.
- Background reduction : HPLC purification to remove unquenched peptides.
Signal-to-noise ratios >10:1 are achievable with 10 nM peptide concentrations in PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
